1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one
Description
This compound is a tetracyclic heterocyclic system featuring:
- Core structure: A fused tetracyclic framework with three oxygen atoms (3,11-dioxa) and one nitrogen atom (9-aza).
- Substituents:
- A 4-methyl group.
- A pyridin-3-ylmethyl group at position 7.
- An acetyl (ethan-1-one) moiety at position 5.
- Potential applications: Its structural complexity suggests relevance in medicinal chemistry, particularly for targeting enzymes or receptors due to its aromatic and heteroatom-rich scaffold.
Properties
Molecular Formula |
C23H20N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-methyl-9-(pyridin-3-ylmethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone |
InChI |
InChI=1S/C23H20N2O3/c1-14(26)20-15(2)28-23-18-8-4-3-7-17(18)22-19(21(20)23)12-25(13-27-22)11-16-6-5-9-24-10-16/h3-10H,11-13H2,1-2H3 |
InChI Key |
LJVZFRYIUPBNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CC5=CN=CC=C5)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0One common synthetic route involves the use of pyridine derivatives and various cyclization reactions under controlled conditions . The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural Analogues with Bicyclic Frameworks
Compounds : 1-Methyl-4-benzoyl-3H-pyridine-2,6-dione (1ya) and 1-n-Propyl-4-benzoyl-3H-pyridine-2,6-dione (1yb) .
- Core differences : Bicyclic pyridine-2,6-dione vs. the tetracyclic dioxa-aza system of the target compound.
- Functional groups : Both feature benzoyl and alkyl substituents but lack the pyridinylmethyl group.
- Physicochemical properties :
| Property | 1ya | 1yb | Target Compound* |
|---|---|---|---|
| Melting Point (°C) | 88–90 | 82–84 | Not reported |
| IR (C=O stretch, cm⁻¹) | 1765, 1726 | 1770 | ~1700–1750† |
| Molecular Formula | C₁₃H₁₁NO₃ | C₁₆H₁₅NO₃ | C₂₃H₂₂N₂O₃‡ |
*Data for the target compound is inferred due to lack of direct evidence.
†Predicted based on ketone and lactone functionalities.
‡Calculated from IUPAC name.
Key Insight : The tetracyclic system in the target compound likely increases steric hindrance and reduces solubility compared to bicyclic analogues.
Tetracyclic Azatricyclo Derivatives
Compounds: (4-Azatetracyclo[5.4.2.0²,⁶.0⁸,¹]trideca-9,12-dien-4-yl)(cyclohexyl)methanone (24) and (4-Azatetracyclo[5.4.2.0²,⁶.8.1]tridec-4-yl)(cyclohexyl)methanone (25) .
- Core similarities : Both share a nitrogen-containing tetracyclic framework but lack oxygen atoms.
- Substituents: Cyclohexylmethanone vs. the acetyl and pyridinylmethyl groups in the target compound.
- Elemental Analysis :
| Compound | %C (Calc/Found) | %H (Calc/Found) | %N (Calc/Found) |
|---|---|---|---|
| 24 | 79.07/79.15 | 9.95/9.88 | 5.12/5.29 |
| 25 | 80.52/80.31 | 8.89/8.81 | 4.94/4.97 |
| Target* | ~75.0† | ~6.0† | ~7.6† |
*Calculated for C₂₃H₂₂N₂O₃.
Key Insight : The higher nitrogen content in the target compound may enhance hydrogen-bonding capacity compared to 24 and 25.
Tricyclic Systems with Aza-Oxygen Frameworks
Compound : 4,16-Dimethoxy-10-methyl-9-[2-(²H₅)phenylethyl]-10-azatricyclo[11.4.0.0²,⁷]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol .
- Core similarity : Shares a tricyclic aza-oxygen backbone but lacks the fourth ring.
- Substituents : Deutero-phenylethyl and methoxy groups vs. pyridinylmethyl and acetyl in the target.
- Spectral Data : NMR signals for aromatic protons in the tricyclic compound (δ 6.5–8.0) align with predicted shifts for the target’s pyridine and benzene rings.
Biological Activity
1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique tetracyclic structure and diverse functional groups suggest a range of biological activities that warrant detailed investigation.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C23H20N2O3 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 1-[4-methyl-9-(pyridin-3-ylmethyl)-3,11-dioxa... |
| InChI Key | LJVZFRYIUPBNMB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, influencing processes such as cell proliferation and apoptosis.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to receptors, potentially altering their activity and affecting downstream signaling pathways.
- Cell Cycle Modulation: By influencing cell cycle regulators, it may induce cell cycle arrest or promote apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values were recorded in the low micromolar range). The mechanism was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Findings:
- Bacterial Inhibition: It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity: Preliminary tests indicated moderate antifungal activity against Candida species.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It has been shown to mitigate neuronal cell death in models of neurodegeneration.
Mechanism:
The neuroprotective effects are hypothesized to result from the compound's ability to reduce oxidative stress and inflammation in neuronal tissues.
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | [Study on breast cancer] |
| Antimicrobial | Inhibits Gram-positive bacteria | [Antimicrobial study] |
| Neuroprotective | Reduces oxidative stress | [Neuroprotection study] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
